5,6-difluoro-N-methylpyridin-3-amine
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Overview
Description
5,6-Difluoro-N-methylpyridin-3-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring . These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .
Preparation Methods
The synthesis of 5,6-difluoro-N-methylpyridin-3-amine can be achieved through various methods. One common approach involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids . This method is often used in the preparation of fluorinated pyridines for biological applications . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
5,6-Difluoro-N-methylpyridin-3-amine undergoes several types of chemical reactions, including:
Scientific Research Applications
5,6-Difluoro-N-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are used in the development of imaging agents for biological applications.
Industry: Fluorinated pyridines are used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5,6-difluoro-N-methylpyridin-3-amine involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can affect various biological pathways, making it a valuable compound for research in medicinal chemistry .
Comparison with Similar Compounds
5,6-Difluoro-N-methylpyridin-3-amine can be compared with other fluorinated pyridines, such as 6-(difluoromethyl)-5-methylpyridin-3-amine . While both compounds contain fluorine atoms, their specific substitution patterns and resulting properties can differ. The unique arrangement of fluorine atoms in this compound contributes to its distinct reactivity and applications .
Properties
Molecular Formula |
C6H6F2N2 |
---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
5,6-difluoro-N-methylpyridin-3-amine |
InChI |
InChI=1S/C6H6F2N2/c1-9-4-2-5(7)6(8)10-3-4/h2-3,9H,1H3 |
InChI Key |
SVJLJRCOUZHULP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(N=C1)F)F |
Origin of Product |
United States |
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